5-Methyl-2-hexanone oxime
Overview
Description
5-Methyl-2-hexanone oxime: is a ketoxime derived from 5-methyl-2-hexanone. It has the molecular formula C7H15NO and a molecular weight of 129.2001 . This compound is also known by other names such as 2-Methyl-5-hexanone oxime, Methyl isoamyl ketoxime, and N-hydroxy-5-methyl-2-hexanimine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-hexanone oxime can be synthesized through the reaction of 5-methyl-2-hexanone with hydroxylamine. The reaction typically involves the use of an acid catalyst to facilitate the formation of the oxime from the ketone .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the selective hydrogenation of 5-methyl-3-hexen-2-one using a palladium-based catalyst (Pd/γ-AlO) to produce 5-methyl-2-hexanone, which is then converted to the oxime .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-hexanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Nitriles
Reduction: Amines
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
5-Methyl-2-hexanone oxime has several applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: this compound is used in the production of polymers, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 5-methyl-2-hexanone oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can undergo nucleophilic addition reactions with electrophilic centers in proteins, leading to modifications in protein structure and function .
Comparison with Similar Compounds
5-Methyl-2-hexanone: The parent ketone from which the oxime is derived.
2-Hexanone oxime: A structurally similar oxime with different substituents.
Methyl isoamyl ketoxime: Another name for 5-methyl-2-hexanone oxime.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and undergo various chemical transformations makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
(NE)-N-(5-methylhexan-2-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)4-5-7(3)8-9/h6,9H,4-5H2,1-3H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZUNLVAVHYXNI-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC/C(=N/O)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-44-2 | |
Record name | 2-Hexanone, 5-methyl-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexanone, 5-methyl-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-methylhexan-2-one oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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